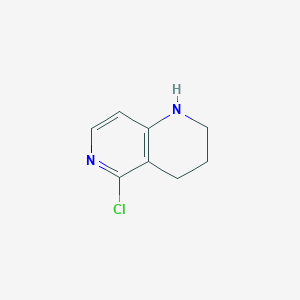

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMIUCCIXSCUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672026 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98490-61-0 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine" fundamental properties

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: Properties, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of this compound. This heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to its unique structural features: a saturated nitrogen-containing ring fused to a substituted pyridine, offering multiple vectors for chemical modification. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction and Significance

The 1,2,3,4-tetrahydro-1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry. This structural motif rigidly positions substituents in three-dimensional space, which is advantageous for optimizing interactions with biological targets. The fusion of a saturated piperidine ring with a pyridine ring imparts a desirable combination of properties, including improved solubility and a high fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with higher clinical success rates for drug candidates.

The subject of this guide, this compound (CAS No. 98490-61-0), is a particularly useful derivative. The chlorine atom at the C-5 position is not merely a substituent but a versatile synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution and serves as an anchor point for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and modular synthesis of diverse chemical libraries, making it an important intermediate for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Precise experimental data for properties such as melting and boiling points are not widely published. However, its fundamental structural and computed properties are well-defined.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 98490-61-0 | PubChem[1] |

| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1CC2=C(C=CN=C2Cl)NC1 | PubChem[1] |

| InChI Key | JVMIUCCIXSCUTR-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Physical Form | Powder (typical) | Sigma-Aldrich[2] |

Solubility Profile: Based on its structure, the compound is predicted to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and alcohols (methanol, ethanol), with negligible solubility in water.[3]

Synthesis Methodologies

One effective approach is the annulation of a pyridine ring onto a piperidone precursor, followed by chlorination. This multi-step process offers good control over the introduction of substituents.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptual adaptation based on the synthesis of related naphthyridinone and tetrahydronaphthyridine scaffolds.[4][5]

Step 1: Synthesis of N-Boc-1,6-naphthyridin-5(6H)-one

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous ethanol, add cyanoacetamide (1.1 eq) and piperidine (0.2 eq).

-

Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-Boc protected naphthyridinone. Causality: This is a classic Guareschi-Thorpe condensation, where the activated methylene group of cyanoacetamide condenses with the ketone to initiate ring formation. Piperidine acts as a basic catalyst.

Step 2: Reduction and Deprotection

-

Dissolve the product from Step 1 in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Simultaneously, the Boc group may be partially or fully cleaved. To ensure complete deprotection, acidify the mixture carefully with 4M HCl in dioxane and stir for 1 hour.

-

Neutralize with saturated NaHCO₃ solution and extract with dichloromethane. The resulting product is 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine. Causality: NaBH₄ is a mild reducing agent capable of reducing the pyridone carbonyl to a hydroxyl group without affecting the aromaticity of the ring. Acidic workup removes the Boc protecting group.

Step 3: Chlorination

-

To the crude 5-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine from Step 2, add phosphorus oxychloride (POCl₃, 5.0 eq) carefully at 0 °C.

-

Heat the mixture to 100 °C and maintain for 3-5 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Basify the aqueous solution with solid NaOH or concentrated NH₄OH to pH > 10.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield this compound. Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heteroaromatic rings into chlorides via an electrophilic substitution mechanism on the oxygen, followed by nucleophilic attack by chloride.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.0-7.5 (d, 1H): Aromatic proton at C-8.

-

δ 6.5-6.8 (d, 1H): Aromatic proton at C-7.

-

~δ 4.5-5.0 (br s, 1H): NH proton of the piperidine ring (N-1).

-

δ 3.3-3.6 (t, 2H): Methylene protons at C-2 (adjacent to NH).

-

δ 2.8-3.1 (t, 2H): Methylene protons at C-4 (benzylic position).

-

δ 1.9-2.2 (m, 2H): Methylene protons at C-3.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-160: C-5 (carbon bearing chlorine).

-

δ ~150-155: C-8a (bridgehead carbon).

-

δ ~135-140: C-7.

-

δ ~120-125: C-8.

-

δ ~115-120: C-4a (bridgehead carbon).

-

δ ~40-45: C-2.

-

δ ~25-30: C-4.

-

δ ~20-25: C-3.

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) at m/z 168.

-

A characteristic M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the nucleophilic secondary amine (N-1) and the electrophilic carbon bearing the chlorine atom (C-5).

Reactions at the N-1 Position

The secondary amine in the piperidine ring is a typical nucleophile and can undergo a variety of standard transformations.

-

N-Alkylation: Reaction with alkyl halides in the presence of a mild base (e.g., K₂CO₃ or Et₃N) to introduce alkyl substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield N-substituted products.

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates provides access to N-aryl derivatives.[6]

Reactions at the C-5 Position (Chloro Group)

The chlorine atom at C-5 is the key to unlocking extensive derivatization of the pyridine core. Its reactivity is dominated by two major classes of reactions.

The electron-withdrawing effect of the ring nitrogen at position 6 (para to the chlorine) and position 1 (via the fused ring system) activates the C-5 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

Caption: Generalized mechanism for SNAr at the C-5 position.

Protocol: General Procedure for SNAr with an Amine

-

In a sealed vial, dissolve this compound (1.0 eq) and the desired amine nucleophile (1.2-2.0 eq) in a polar aprotic solvent like DMSO or NMP.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 100-150 °C for 6-24 hours.

-

Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Purify via column chromatography.

This method is effective for a range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.

Cross-coupling reactions offer a powerful and versatile alternative for forming C-C and C-N bonds under milder conditions than many SNAr reactions.[9][10] The C-Cl bond can be readily activated by a palladium(0) catalyst.

Caption: Key cross-coupling reactions for C-5 functionalization.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically 1,4-dioxane and water (4:1).

-

Heat the mixture to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography. Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.

Applications and Outlook

This compound is a strategic intermediate for building libraries of compounds for high-throughput screening. Its derivatives have been explored for various therapeutic targets. The ability to easily modify both the N-1 and C-5 positions allows for fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The chloro-substituent itself can be beneficial, potentially participating in halogen bonding with protein targets or modulating the pKa of the heterocyclic system.[10]

Safety and Handling

-

Hazard Identification: The compound is classified with GHS07 pictograms. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[11]

References

- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98490-61-0 [amp.chemicalbook.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1029720-16-8|5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core identifiers, physicochemical properties, synthesis strategies, and potential applications, offering a technical resource for professionals in drug discovery and development.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the key identifiers for this compound.

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is crucial for predicting its suitability for various applications, from chemical reactions to pharmacological profiling.

| Identifier/Property | Value | Source |

| CAS Number | 98490-61-0 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₉ClN₂ | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| InChI | InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | [1] |

| InChIKey | JVMIUCCIXSCUTR-UHFFFAOYSA-N | [1] |

| SMILES | C1CC2=C(C=CN=C2Cl)NC1 | [1] |

Synthesis Strategies: A Modern Approach to the Tetrahydronaphthyridine Scaffold

This strategy offers a powerful tool for the construction of a diverse library of tetrahydronaphthyridine derivatives, which are valuable in drug discovery programs. The modularity of this approach allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

Conceptual Synthetic Workflow

The synthesis commences with a photoredox-catalyzed hydroaminoalkylation reaction. This step involves the reaction of a suitable amino precursor with a halogenated vinylpyridine in the presence of a photocatalyst and a light source. The resulting intermediate then undergoes an intramolecular SNAr reaction to form the fused heterocyclic system.

Caption: Conceptual workflow for the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives.

Plausible Experimental Protocol (Adapted from General Methods)

The following is a generalized, plausible protocol for the synthesis of a 1,2,3,4-tetrahydro-1,6-naphthyridine derivative, based on the aforementioned strategy. Note: This is a conceptual protocol and would require optimization for the specific synthesis of this compound.

Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)

-

To a solution of the appropriate amino precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DMSO), add the halogenated vinylpyridine (1.1 eq.) and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the hydroaminoalkylation product.

Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve the purified hydroaminoalkylation product (1.0 eq.) in a high-boiling point aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base, 2-3 eq.).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 1,2,3,4-tetrahydro-1,6-naphthyridine derivative.

Applications in Drug Discovery and Medicinal Chemistry

The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications.[2][3] These include antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] The tetrahydronaphthyridine core, in particular, offers a three-dimensional structure that can provide improved physicochemical properties and novel interactions with biological targets compared to its planar aromatic counterparts.

While specific biological activity data for this compound is not extensively reported in the public domain, the presence of the chloro-substituent and the tetrahydronaphthyridine core suggests potential for various pharmacological activities. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity to target proteins.

Based on the activities of related compounds, potential areas of investigation for this compound and its derivatives could include:

-

Kinase Inhibition: Many naphthyridine derivatives have been developed as kinase inhibitors for the treatment of cancer and other diseases.

-

Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier makes it a candidate for targeting CNS receptors and enzymes.

-

Infectious Diseases: The historical success of nalidixic acid, a naphthyridine antibiotic, highlights the potential of this class of compounds in combating bacterial infections.[3]

The synthesis of a library of derivatives based on the this compound scaffold, utilizing the modular synthetic approach described earlier, would be a valuable strategy for exploring its structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets.

Caption: Potential therapeutic areas for this compound derivatives.

Spectral Data

Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound. While a complete, publicly available dataset for this compound is limited, some data has been reported.

-

¹H NMR: Proton nuclear magnetic resonance (¹H NMR) data is available for this compound, which can be used to confirm the presence and connectivity of hydrogen atoms in the molecule.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory. The compound should be handled in a well-ventilated area, preferably in a fume hood.

References

Spectroscopic Signature of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While a complete set of publicly available raw spectral data for this specific molecule is not accessible at the time of this publication, this guide synthesizes predicted spectroscopic data based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. We present detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, tailored for N-heterocyclic compounds. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, enabling them to anticipate, acquire, and interpret the spectroscopic data of this and similar molecular scaffolds.

Introduction

This compound is a member of the tetrahydronaphthyridine family, a class of compounds that are prevalent in numerous biologically active molecules and natural products. The introduction of a chlorine atom on the pyridine ring significantly influences the electronic properties and reactivity of the scaffold, making its unambiguous characterization crucial for any research and development endeavor. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of such compounds.

This guide is structured to provide not just the expected data but also the scientific rationale behind the spectroscopic behavior of the molecule and the experimental design for its analysis.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the systematic numbering used for spectral assignments, is presented below.

Caption: Structure of this compound with systematic numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will feature distinct signals for the aromatic proton and the protons of the saturated tetrahydro ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H7 | 7.0 - 7.2 | d | ~5.0 | Aromatic proton adjacent to a nitrogen, deshielded. |

| H8 | 7.8 - 8.0 | d | ~5.0 | Aromatic proton deshielded by the adjacent nitrogen and the fused ring system. |

| NH (N1) | 4.5 - 5.5 | br s | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| H2 | 3.3 - 3.5 | t | ~6.0 | Methylene protons adjacent to a nitrogen atom. |

| H4 | 2.8 - 3.0 | t | ~6.0 | Methylene protons allylic to the aromatic ring. |

| H3 | 1.9 - 2.1 | m | - | Methylene protons coupled to both H2 and H4. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C5 | 155 - 158 | Carbon bearing the chlorine atom, significantly deshielded. |

| C7 | 120 - 125 | Aromatic CH carbon. |

| C8 | 145 - 150 | Aromatic CH carbon adjacent to nitrogen, deshielded. |

| C4a | 115 - 120 | Quaternary carbon at the ring junction. |

| C8a | 148 - 152 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| C2 | 40 - 45 | Aliphatic carbon adjacent to a nitrogen atom. |

| C4 | 25 - 30 | Aliphatic carbon. |

| C3 | 20 - 25 | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of a sample like this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of polar compounds and for observing exchangeable protons like N-H.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-pulse spectrum with a 30° or 45° pulse angle to ensure a short relaxation delay can be used, improving the signal-to-noise ratio over time.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon, simplifying the spectrum.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Caption: Experimental workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (C₈H₉ClN₂), the expected molecular weight is approximately 168.62 g/mol .

| Ion | m/z (predicted) | Identity | Notes |

| [M]⁺ | 168 / 170 | Molecular Ion | The presence of a peak at M+2 with roughly 1/3 the intensity of the M peak is a characteristic isotopic signature of a single chlorine atom.[1] |

| [M-Cl]⁺ | 133 | Loss of Chlorine | A common fragmentation pathway for chlorinated compounds. |

| [M-C₂H₄]⁺ | 140 / 142 | Retro-Diels-Alder | Fragmentation of the tetrahydro ring. |

Experimental Protocol for ESI-MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Acidify the final solution with a small amount of formic acid (0.1%) to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Caption: Experimental workflow for ESI-MS data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3300 - 3400 | N-H stretch | Medium | Secondary amine |

| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Medium-Strong | Aliphatic C-H |

| 1580 - 1620 | C=N stretch | Medium-Strong | Pyridine ring |

| 1450 - 1550 | C=C stretch | Medium-Strong | Aromatic ring |

| 1000 - 1100 | C-Cl stretch | Strong | Aryl chloride |

| 800 - 850 | C-H bend | Strong | Out-of-plane bending for substituted aromatic ring |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, based on the analysis of related compounds. The provided experimental protocols offer a robust framework for obtaining high-quality spectroscopic data for this and similar N-heterocyclic compounds. The combination of these spectroscopic techniques provides a powerful and complementary approach to confirming the structure and purity of the target molecule, which is a critical step in any drug discovery and development pipeline.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its development. This guide provides a comprehensive overview of the critical attributes of solubility and stability for this compound, offering both theoretical grounding and practical methodologies for their assessment. This document is intended to serve as a technical resource for researchers and drug development professionals, enabling them to design and execute robust experimental plans.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor solubility and instability being major contributors to attrition. A proactive and in-depth characterization of these properties early in the development process is therefore not just advantageous, but essential. This guide will delve into the core principles of solubility and stability testing, providing a framework for generating the crucial data needed to inform formulation development, predict in vivo behavior, and ensure the overall quality and efficacy of a potential drug product.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of a molecule is the first step in predicting its behavior. For this compound, the following computed properties from publicly available databases provide initial insights[1]:

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in both aqueous and organic media. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with protic solvents.

Solubility Profile: A Multifaceted Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] It is not a single value but rather a profile that depends on various factors, including the solvent system, pH, and temperature. The two primary types of solubility measurements are kinetic and thermodynamic.[3]

Kinetic vs. Thermodynamic Solubility

-

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO).[3] This is a high-throughput screening method often used in early drug discovery to quickly assess a large number of compounds.[4]

-

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[2] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[5] This is a more time-consuming but also more accurate and relevant measurement for later stages of drug development.[3]

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the thermodynamic solubility of this compound.

Workflow for Thermodynamic Solubility Determination

Protocol for Thermodynamic Solubility by Shake-Flask Method

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Equilibration: Add an excess amount of this compound to each solvent in separate vials. The vials are then sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, the suspensions are centrifuged at high speed to pellet the undissolved solid. A portion of the supernatant is then carefully removed and filtered through a low-binding 0.45 µm filter to remove any remaining solid particles.[2]

-

Quantification: The clear filtrate is then appropriately diluted and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Solubility Data for this compound

The following table presents hypothetical solubility data to illustrate the expected outcomes of such an experiment.

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | > 1000 |

| Acetate Buffer (pH 4.5) | 25 | 550 |

| Phosphate Buffer (pH 6.8) | 25 | 120 |

| Phosphate Buffer (pH 7.4) | 25 | 95 |

| Water | 25 | 150 |

| Ethanol | 25 | > 2000 |

| DMSO | 25 | > 5000 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

The hypothetical data suggests that the solubility of this compound is highly pH-dependent, with significantly greater solubility in acidic conditions. This is expected for a compound with basic nitrogen atoms that can be protonated. The high solubility in organic solvents like ethanol and DMSO is also a key piece of information for formulation and analytical method development.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[6][7] Forced degradation, or stress testing, is a series of studies that are conducted to evaluate the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would experience during storage.[6][8] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[9][10]

Forced Degradation Studies: A Systematic Approach

The following diagram illustrates the workflow for conducting forced degradation studies.

Forced Degradation Study Workflow

Protocol for Forced Degradation Studies

-

Preparation of Samples: Prepare solutions of this compound in various stress media. A control sample (unstressed) should also be prepared.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: After the designated stress period, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.[10]

-

Peak Purity and Mass Balance: The purity of the main peak in the chromatograms of the stressed samples should be assessed to ensure that no degradation products are co-eluting. Mass balance should also be calculated to account for all the material.

-

Characterization of Degradants: Significant degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their structures.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM).[11] This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9][12] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

The development of such a method involves a systematic approach to optimize parameters like the column chemistry, mobile phase composition (including pH and organic modifier), and gradient profile to achieve the desired separation.

Hypothetical Stability Data for this compound

The following table provides hypothetical results from a forced degradation study.

| Stress Condition | Duration | % Assay of Parent Compound | Major Degradation Products (Hypothetical) |

| 0.1 N HCl, 60°C | 24 hours | 85.2 | DP-1 (Hydrolysis of chloro group) |

| 0.1 N NaOH, RT | 8 hours | 92.5 | DP-2 (Ring opening) |

| 3% H₂O₂, RT | 48 hours | 98.1 | Minor oxidative products |

| 60°C, solid | 7 days | 99.5 | No significant degradation |

| Photolytic (ICH Q1B) | - | 99.2 | No significant degradation |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

These hypothetical results suggest that this compound is most susceptible to degradation under acidic and basic conditions. The identification of potential degradation products is critical for understanding the molecule's liabilities and for setting appropriate specifications for the drug substance and product.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. This guide has outlined the fundamental principles and practical methodologies for undertaking these critical assessments. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can gain invaluable insights that will guide formulation strategies, inform analytical method development, and ultimately contribute to the successful progression of this compound through the drug development pipeline. The proactive and rigorous application of the principles and protocols described herein will provide a solid foundation for making informed decisions and mitigating risks associated with the physicochemical properties of this compound.

References

- 1. This compound | C8H9ClN2 | CID 45789791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. acdlabs.com [acdlabs.com]

- 9. scispace.com [scispace.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. japsonline.com [japsonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Discovery and History of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] This guide focuses on a key derivative, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, exploring its historical context, the evolution of its synthesis, and its role as a crucial building block in the development of contemporary therapeutics. While the initial discovery of this specific molecule is not prominently documented in publicly accessible literature, its importance has grown with the advancement of synthetic methodologies and the increasing interest in the therapeutic potential of the 1,6-naphthyridine core.

Introduction: The Emergence of the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms. The 1,6-naphthyridine isomer was first synthesized in 1958, completing the synthesis of all six fundamental naphthyridine structures.[2]

Early synthetic routes to the 1,6-naphthyridine core often involved variations of the Skraup reaction, a classic method for quinoline synthesis, applied to aminopyridine precursors. These early methods, however, were often harsh and produced modest yields. Over the decades, significant advancements in synthetic organic chemistry have led to more efficient and versatile methods for constructing the 1,6-naphthyridine framework, paving the way for the exploration of its diverse derivatives.

The Advent of this compound

While a singular "discovery" paper for this compound (CAS Number: 98490-61-0) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of substituted naphthyridines for medicinal chemistry applications. The introduction of a chlorine atom at the 5-position and the saturation of one of the pyridine rings to form the tetrahydro derivative represent key structural modifications aimed at tuning the molecule's physicochemical properties and biological activity.

The chloro substituent serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations. This strategic placement allows for the introduction of various functional groups through nucleophilic aromatic substitution or cross-coupling reactions, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The tetrahydro component introduces a three-dimensional character to the otherwise planar aromatic system, which can be crucial for optimizing interactions with biological targets.

Evolution of Synthetic Strategies

The synthesis of this compound and its derivatives has evolved from classical, often low-yielding methods to more sophisticated and scalable approaches.

Early Synthetic Approaches: Building upon the Naphthyridine Core

Historically, the synthesis of compounds like this compound would have likely involved a multi-step sequence starting from a pre-formed 1,6-naphthyridine ring system. A plausible historical approach would involve:

-

Synthesis of the 1,6-Naphthyridine Core: Utilizing methods like the Skraup reaction or other condensation reactions to construct the basic bicyclic framework.

-

Chlorination: Introduction of the chlorine atom at the 5-position.

-

Catalytic Hydrogenation: Reduction of one of the pyridine rings to yield the tetrahydro derivative. Catalytic reduction of naphthyridines using palladium on charcoal is a known method to produce the corresponding tetrahydro derivatives.[3]

This classical approach, while conceptually straightforward, often suffers from limitations such as harsh reaction conditions, low overall yields, and limited substrate scope.

Modern Synthetic Methodologies: Efficiency and Versatility

Contemporary organic synthesis offers more elegant and efficient pathways to substituted tetrahydro-1,6-naphthyridines. These modern methods often involve domino reactions or one-pot procedures, significantly streamlining the synthetic process.

A notable modern approach involves the construction of the substituted pyridine ring onto a pre-existing piperidine derivative or vice-versa. For instance, a recently developed scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes a Grignard reagent addition to a substituted aminonicotinonitrile followed by cyclization.[4] Although this produces an oxidized version of the core, it highlights the modern strategy of building complexity in a controlled and efficient manner.

Another innovative strategy involves the catalytic aza-Michael addition to vinyl-1,2,4-triazines, which serves as a platform for a domino inverse-electron-demand hetero-Diels-Alder/retro-Diels-Alder reaction sequence to construct the tetrahydro-1,6-naphthyridine scaffold.[5]

The diagram below illustrates a generalized modern synthetic workflow for accessing substituted tetrahydro-1,6-naphthyridines.

Caption: Generalized modern synthetic workflow.

Physicochemical Properties and Characterization

The structural features of this compound dictate its chemical behavior and analytical profile.

| Property | Value |

| CAS Number | 98490-61-0[2][4][6] |

| Molecular Formula | C₈H₉ClN₂[2][4][6] |

| Molecular Weight | 168.62 g/mol [4][6] |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive dataset from a single source is not available, typical expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic proton on the pyridine ring, and distinct signals for the protons on the saturated piperidine ring, including characteristic methylene and amine protons.

-

¹³C NMR: Resonances for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Medicinal Chemistry and Drug Discovery

The true significance of this compound lies in its utility as a versatile scaffold and building block in the design and synthesis of novel therapeutic agents. The 1,6-naphthyridine core has been identified as a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of biological targets.

Kinase Inhibitors

The 1,6-naphthyridine motif is a key component of several kinase inhibitors. For example, derivatives of this scaffold have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1] The ability to readily modify the 5-position of the chloro-substituted tetrahydro-1,6-naphthyridine core allows for the optimization of binding affinity and selectivity for the target kinase.

Inhibitors of Viral Enzymes

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7] This highlights the potential of the tetrahydro-1,6-naphthyridine scaffold in the development of novel antiviral agents.

Other Therapeutic Areas

The versatility of the 1,6-naphthyridine scaffold extends to other therapeutic areas. For instance, derivatives have been explored as inhibitors of phosphodiesterase 5 (PDE5) for the potential treatment of Alzheimer's disease and as CDK5 inhibitors for kidney diseases.[8][9]

The following diagram illustrates the central role of the this compound scaffold in accessing a variety of therapeutic targets.

Caption: Therapeutic applications stemming from the core scaffold.

Conclusion and Future Perspectives

This compound has transitioned from a relatively obscure heterocyclic compound to a valuable building block in modern drug discovery. While its precise historical origins are not extensively documented, its contemporary importance is undeniable. The ongoing development of innovative synthetic methodologies continues to expand the accessibility and diversity of its derivatives. As our understanding of the biological roles of various therapeutic targets deepens, the strategic application of this versatile scaffold is poised to yield a new generation of selective and potent therapeutic agents. The future of drug discovery will likely see the continued and expanded use of the this compound core in the quest for novel treatments for a wide spectrum of human diseases.

References

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 98490-61-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. 98490-61-0[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Targets of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Abstract: The 1,6-naphthyridine scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the prospective biological targets of a specific analogue, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. Given the absence of direct empirical data for this exact molecule, this guide synthesizes information from structurally related compounds to hypothesize and prioritize potential targets. We further delineate a comprehensive, multi-pronged strategy for the systematic identification and validation of these targets, integrating both computational and experimental methodologies. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for advancing the pharmacological understanding of this promising compound.

Part 1: The 1,6-Naphthyridine Scaffold: A Privileged Core in Drug Discovery

The 1,6-naphthyridine nucleus, a fused bicyclic heteroaromatic system containing two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its rigid structure and the specific spatial arrangement of its nitrogen atoms allow it to interact with a multitude of biological targets with high affinity and specificity. The tetrahydro- derivative, in particular, introduces a three-dimensional character that can enhance binding to complex protein pockets. The addition of a chloro- substituent at the 5-position can significantly modulate the electronic properties and binding interactions of the molecule, potentially enhancing potency or altering target selectivity. Derivatives of the broader naphthyridine class have shown a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscoring the importance of this chemical space in drug discovery.[2][3]

Part 2: Hypothesized Biological Targets for this compound

Based on the established activities of structurally analogous compounds, we can hypothesize a set of potential high-value biological targets for this compound. The rationale for the selection of these targets is summarized in the table below, followed by a more detailed exploration of each target class.

| Potential Target Class | Specific Examples | Rationale Based on Structurally Similar Scaffolds | Relevant Citations |

| Protein Kinases | FGFR4, CDK5 | 1,6-Naphthyridine-2-one derivatives are potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Substituted 1,6-naphthyridines have also been patented as Cyclin-Dependent Kinase 5 (CDK5) inhibitors. | [1][2][4][5] |

| Phosphodiesterases | PDE5 | 1,2,3,4-Tetrahydrobenzo[b][1][6]naphthyridine analogues have been identified as highly potent inhibitors of Phosphodiesterase 5 (PDE5). | [4][7] |

| Monoamine Oxidases | MAO-B | Derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridine have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B). | [8] |

| Nuclear Receptors | RORγt | The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a core component of potent inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt). | [6][9] |

| Cholinesterases | AChE | 1,2,3,4-Tetrahydrobenzo[h][1][6]naphthyridines have been developed as potent inhibitors of acetylcholinesterase (AChE). | [10] |

Protein Kinases: FGFR4 and CDK5

The human kinome represents one of the most important target families for drug discovery, particularly in oncology and inflammatory diseases.[11]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in the progression of certain cancers, such as hepatocellular carcinoma and colorectal cancer.[1][5] Several research groups have successfully designed 1,6-naphthyridine-2-one derivatives as potent and selective FGFR4 inhibitors.[1][12][13] The core scaffold likely interacts with the hinge region of the kinase domain, and the chloro- substituent on the this compound could potentially form favorable interactions within the ATP-binding pocket.

-

Cyclin-Dependent Kinase 5 (CDK5): While essential for neuronal development, dysregulated CDK5 activity is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer progression.[2][] A patent application has disclosed a series of substituted 1,6-naphthyridines as CDK5 inhibitors for the treatment of kidney diseases, highlighting the scaffold's suitability for targeting this kinase.[2][15]

Phosphodiesterase 5 (PDE5)

PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and increased blood flow.[16][17] PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension.[17] A significant breakthrough was the development of potent PDE5 inhibitors based on the 1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridine scaffold, which is structurally very similar to the compound .[4][7] One such compound demonstrated an in vitro IC50 of just 0.056 nM, indicating an extremely high affinity for the target.[4]

Monoamine Oxidase B (MAO-B)

MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[18] Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[] Recently, novel derivatives of tetrahydrobenzo[b][1][6]naphthyridine were synthesized and found to be MAO-B inhibitors with potency in the low micromolar range.[8] This suggests that the core tetrahydro-1,6-naphthyridine structure is compatible with the active site of MAO-B.

Part 3: A Multi-pronged Strategy for Target Identification and Validation

To move from hypothesized targets to confirmed mechanisms of action, a systematic and rigorous approach is required. This involves a synergistic combination of computational prediction and experimental validation.[20][21]

In Silico Target Prediction Workflow

Computational methods, particularly molecular docking, can provide initial insights into the binding potential of this compound against the crystal structures of our hypothesized targets.[22][23][24] This process predicts the binding mode and estimates the binding affinity, allowing for the prioritization of targets for experimental validation.

References

- 1. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CETSA [cetsa.org]

- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pelagobio.com [pelagobio.com]

- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 17. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 18. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 20. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 22. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and prediction of novel heterocycle derivatives via in silico. [wisdomlib.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of Biological Activity for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activity for the novel heterocyclic compound, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. Naphthyridine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This document outlines a multi-faceted computational strategy, moving beyond a simple recitation of methods to explain the scientific rationale behind each step. We will utilize Acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, as a case study to demonstrate a robust workflow encompassing pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to equip researchers, scientists, and drug development professionals with a field-proven, self-validating methodology to generate a comprehensive activity profile for this compound, thereby accelerating its journey from a chemical entity to a potential therapeutic lead.

Introduction: Strategic Context and Core Compound

The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a diazanaphthalene system that has garnered significant interest in drug discovery. Its rigid structure and the presence of two nitrogen atoms provide unique hydrogen bonding capabilities and electrostatic interaction points, making it a versatile scaffold for engaging with various biological receptors.[1][3] Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This inherent biological relevance makes novel substituted naphthyridines, such as the focus molecule of this guide, prime candidates for thorough investigation.

Focus Molecule: this compound

The subject of our analysis, this compound, introduces specific chemical features to the core scaffold. The tetrahydro-pyridine ring imparts conformational flexibility compared to the fully aromatic parent, potentially allowing for better adaptation to a protein's binding pocket. The chloro- substitution on the aromatic ring acts as a lipophilic, electron-withdrawing group, which can significantly influence binding affinity, metabolic stability, and pharmacokinetic properties. Understanding the interplay of these features is paramount to predicting its biological role.

The Role of In Silico Methods in Accelerating Drug Discovery

Computational, or in silico, techniques are indispensable in modern drug development. They allow for the rapid, cost-effective screening and characterization of chemical entities before committing to resource-intensive laboratory synthesis and testing.[5][6] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize high-potential candidates, identify potential liabilities early, and generate testable hypotheses to guide experimental design.

Defining the Target: Acetylcholinesterase (AChE) as a Case Study

To ground our predictive workflow in a tangible biological context, we will focus on Acetylcholinesterase (AChE) as a potential target. Inhibition of AChE is a cornerstone strategy for treating the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[7][8] The AChE active site is well-characterized, and many naphthyridine-like compounds have been explored as inhibitors, making it an excellent and scientifically valid target for our case study.[9][10]

Foundational Principles: Preparing for Prediction

Before any predictive modeling can occur, meticulous preparation of both the ligand (our focus molecule) and the target protein is a critical, non-negotiable step. The quality of the output is directly dependent on the quality of the input.

Ligand Preparation Protocol

The goal is to convert a 2D representation into a chemically correct, low-energy 3D conformation.

-

2D Structure Generation: Draw this compound using a chemical drawing tool (e.g., ChemDraw).

-

Conversion to 3D: Convert the 2D structure into a 3D format (e.g., SDF or MOL2).

-

Protonation State Determination: Assign the correct protonation states at a physiological pH of 7.4. For our molecule, the nitrogen atoms are key. This is crucial as the protonation state dictates the molecule's ability to form hydrogen bonds.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and brings the molecule to a stable, low-energy conformation, which is more representative of its state in a biological system.

Target Protein Preparation Protocol (AChE)

We will use the crystal structure of human AChE from the Protein Data Bank (PDB).

-

PDB Structure Acquisition: Download a high-resolution crystal structure of human AChE complexed with a known inhibitor (e.g., PDB ID: 4EY7).

-

Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This focuses the simulation on the protein itself.

-

Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate. Assign atomic charges using a standard force field like AMBER or CHARMM.

-

Energy Minimization: Perform a constrained energy minimization on the protein structure. The backbone is typically held fixed while the side chains are allowed to relax. This process relieves any crystal packing artifacts and optimizes the hydrogen-bonding network within the protein.

Predictive Modeling Methodologies

With prepared inputs, we can now apply a suite of computational methods to predict the activity of our molecule.

Pharmacophore Modeling: Identifying Essential Chemical Features

Rationale: A pharmacophore model is a 3D abstract representation of the key molecular features necessary for biological activity. By understanding the common features of known potent AChE inhibitors, we can build a hypothesis and screen our candidate to see if it fits.[7][8][10]

-

Dataset Curation: Collect a set of structurally diverse known AChE inhibitors with their corresponding activity values (IC50).[7] This set should be divided into a training set (to build the model) and a test set (to validate it).

-

Feature Identification: Define the key chemical features present in the training set molecules. For AChE inhibitors, these typically include Hydrogen Bond Acceptors, Hydrogen Bond Donors, Aromatic Rings, and Hydrophobic centers.[8][10]

-

Hypothesis Generation: Using software like Discovery Studio or LigandScout, generate multiple pharmacophore models based on the training set. The software aligns the molecules and identifies common 3D arrangements of the defined features.

-

Model Validation: The best model is selected based on its ability to accurately predict the activity of the compounds in the test set and its statistical significance (e.g., high correlation coefficient).[7]

Caption: Conceptual diagram of a 5-feature AChE inhibitor pharmacophore model.

Once validated, our focus molecule, this compound, would be mapped against this hypothesis to assess its fit and predict its potential as an AChE inhibitor.

Quantitative Structure-Activity Relationship (QSAR)

Rationale: QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[2][11] A robust QSAR model can predict the activity of new compounds, like ours, based solely on their calculated molecular descriptors.

-

Dataset Curation: A dataset of naphthyridine derivatives with experimentally determined IC50 values against a specific target is required.[2][11]

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic). These can be calculated using software like PaDEL-Descriptor or Mordred.[12]

-

Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build an equation correlating a subset of the descriptors to the biological activity (pIC50).[11][13]

-

Rigorous Validation: This is the most critical step. The model must be validated to ensure it is predictive and not a result of chance correlation.

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set.

-

External Validation: Use the model to predict the activity of a separate test set of compounds not used in model building.

-

Caption: Workflow for developing and validating a predictive QSAR model.

A well-validated model will have strong statistical parameters.

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the fit of the model to the training data. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.5 |

Table based on common QSAR validation criteria.[2][14]

Molecular Docking: Simulating the Binding Interaction

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It provides insights into the binding mode and estimates the strength of the interaction through a scoring function, which can be correlated with activity.[1][4]

-

Define the Binding Site: The binding site is defined as a grid box centered on the active site gorge of the prepared AChE structure. The location can be determined from the position of the co-crystallized ligand in the original PDB file.

-

Ligand Docking: Using a docking program like AutoDock Vina, the prepared 3D structure of this compound is placed into the defined binding site. The program samples numerous possible conformations and orientations of the ligand.

-

Scoring and Pose Selection: Each generated pose is assigned a score (e.g., binding affinity in kcal/mol) that estimates the binding free energy. The pose with the best (most negative) score is considered the most likely binding mode.

-

Interaction Analysis: The top-ranked pose is visually inspected to analyze the key molecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the protein residues. This analysis is crucial for understanding the structural basis of the predicted affinity.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (AChE) | Interaction Type |

| This compound | -8.5 (Predicted) | Trp84, Tyr334 | Pi-Pi Stacking |

| Phe330 | Hydrophobic | ||

| Ser200 | Hydrogen Bond | ||

| Donepezil (Reference) | -11.2 (Reference) | Trp84, Trp279, Tyr334 | Pi-Pi Stacking, H-Bond |

Note: Data is illustrative for this guide. Key residues are known interaction points in the AChE active site.[15]

ADMET Profiling: Predicting Drug-Likeness and Safety

Rationale: A potent molecule is useless if it cannot reach its target or is toxic. ADMET profiling predicts a compound's pharmacokinetic and safety properties. Performing this in silico is vital for early-stage de-risking.[16][17][18]

Protocol for In Silico ADMET Prediction

-

Input Structure: Use the 2D or 3D structure of this compound.

-

Platform Selection: Utilize web-based platforms (e.g., SwissADME, pkCSM) or standalone software that employ a variety of models to predict ADMET properties.[18]

-

Property Calculation: Compute a range of properties, including:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

-

Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).[12]

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity.

-

| Property | Predicted Value | Acceptable Range / Comment |

| Molecular Weight | 196.65 g/mol | < 500 (Lipinski's Rule) |

| LogP | 2.15 | < 5 (Lipinski's Rule) |

| H-Bond Donors | 1 | ≤ 5 (Lipinski's Rule) |

| H-Bond Acceptors | 2 | < 10 (Lipinski's Rule) |

| BBB Permeant | Yes | Desirable for a CNS target like AChE |

| CYP2D6 Inhibitor | No | Favorable, lower risk of drug-drug interactions |

| AMES Toxicity | No | Favorable, non-mutagenic predicted |

| hERG I Inhibition | No | Favorable, low risk of cardiotoxicity |

Note: Values are calculated/predicted for the specific molecule and represent a typical output.[17][18]

Integrated Workflow and Data Synthesis

A single predictive method is insufficient. The strength of an in silico assessment lies in the convergence of evidence from multiple, orthogonal approaches.

A Consolidated Computational Strategy

Caption: Integrated workflow for the in silico evaluation of a candidate molecule.

Synthesizing the Evidence: Building a Candidate Profile

Based on our case study, a potential profile for this compound might look like this:

-

Target Hypothesis: The molecule fits the AChE inhibitor pharmacophore well, suggesting it possesses the necessary features for activity.

-

Potency Prediction: The QSAR model predicts a pIC50 of 7.2 (IC50 ≈ 63 nM), indicating high potential potency.

-

Binding Mechanism: Molecular docking reveals a favorable binding energy (-8.5 kcal/mol) and shows key interactions with aromatic residues in the AChE active site gorge, providing a structural basis for its predicted affinity.

-

Drug-Likeness & Safety: The compound exhibits a favorable ADMET profile, with good predicted absorption, CNS penetration, and a low risk of common toxicities.

Conclusion

This guide has detailed a robust, multi-pronged in silico strategy for predicting the biological activity of this compound. By integrating pharmacophore modeling, QSAR, molecular docking, and ADMET profiling, we can construct a comprehensive and scientifically rigorous profile of a candidate molecule. This approach, grounded in the principles of causality and self-validation, allows researchers to make more informed decisions, effectively manage resources, and ultimately accelerate the complex process of drug discovery. The methodologies described herein are not merely predictive tools but are foundational components of a modern, hypothesis-driven research paradigm.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico prediction of endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]